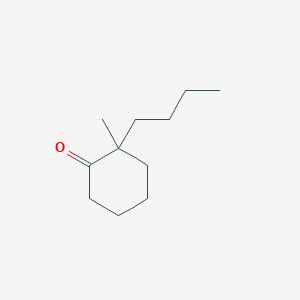
2-n-Butyl-2-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-Butyl-2-methylcyclohexanone is an organic compound belonging to the class of cycloalkanes, specifically a substituted cyclohexanone It is characterized by a six-membered carbon ring with a ketone functional group and two alkyl substituents: a butyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butyl-2-methylcyclohexanone typically involves the alkylation of 2-methylcyclohexanone. One common method includes the reaction of 2-methylcyclohexanone with n-butyl bromide in the presence of a strong base such as sodium amide in liquid ammonia . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-n-Butyl-2-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The alkyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides (e.g., n-butyl bromide) in the presence of strong bases like sodium amide in liquid ammonia.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanones depending on the alkylating agent used.
Applications De Recherche Scientifique
2-n-Butyl-2-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-n-Butyl-2-methylcyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The ketone can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparaison Avec Des Composés Similaires
2-Methylcyclohexanone: A simpler analog with only a methyl substituent.
2,2-Dimethylcyclohexanone: Contains two methyl groups at the same position.
Cyclohexanone: The parent compound with no alkyl substituents.
Uniqueness: 2-n-Butyl-2-methylcyclohexanone is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Numéro CAS |
1197-78-0 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-8-11(2)9-6-5-7-10(11)12/h3-9H2,1-2H3 |
Clé InChI |
SGVWFCRSGQMOOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1=O)C |
SMILES canonique |
CCCCC1(CCCCC1=O)C |
Synonymes |
2-n-Butyl-2-methylcyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















